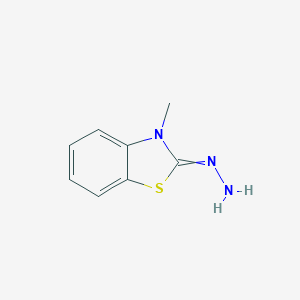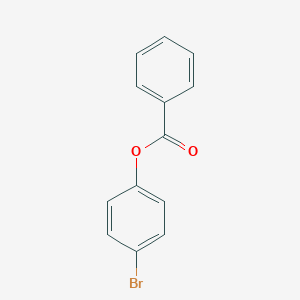
4-Bromophenyl benzoate
Overview
Description
4-Bromophenyl benzoate, also known as 4-BPB, is a chemical compound that belongs to the family of benzoates. It is widely used in scientific research for its unique properties and applications.
Mechanism Of Action
The mechanism of action of 4-Bromophenyl benzoate is not fully understood. However, it is believed to act as a ligand for metal ions, which can lead to the formation of metal complexes. These complexes can then participate in catalytic reactions.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 4-Bromophenyl benzoate. However, it has been shown to have antimicrobial properties and can inhibit the growth of certain bacteria and fungi.
Advantages And Limitations For Lab Experiments
One advantage of using 4-Bromophenyl benzoate in lab experiments is its versatility. It can be used as a building block for the synthesis of other compounds, as a ligand for metal complexes, and as a fluorescent probe. Additionally, it is relatively easy to synthesize and is commercially available.
One limitation of using 4-Bromophenyl benzoate in lab experiments is its limited solubility in common solvents. This can make it difficult to work with in certain reactions. Additionally, there is limited information available on its toxicity and safety, which can be a concern for researchers.
Future Directions
There are several future directions for the research and development of 4-Bromophenyl benzoate. One area of interest is the synthesis of new compounds using 4-Bromophenyl benzoate as a building block. Another area of interest is the development of new metal complexes for catalytic reactions. Additionally, further research is needed to fully understand the mechanism of action and potential biochemical and physiological effects of 4-Bromophenyl benzoate.
Conclusion
4-Bromophenyl benzoate is a versatile and useful compound in scientific research. Its unique properties and applications make it a valuable tool for the synthesis of other compounds, as a ligand for metal complexes, and as a fluorescent probe. Further research is needed to fully understand its mechanism of action and potential biochemical and physiological effects.
Scientific Research Applications
4-Bromophenyl benzoate is commonly used in scientific research as a building block for the synthesis of other compounds. It is also used as a ligand for the preparation of metal complexes for catalytic reactions. Additionally, 4-Bromophenyl benzoate is used as a fluorescent probe for the detection of metal ions in biological systems.
properties
CAS RN |
1523-17-7 |
|---|---|
Product Name |
4-Bromophenyl benzoate |
Molecular Formula |
C13H9BrO2 |
Molecular Weight |
277.11 g/mol |
IUPAC Name |
(4-bromophenyl) benzoate |
InChI |
InChI=1S/C13H9BrO2/c14-11-6-8-12(9-7-11)16-13(15)10-4-2-1-3-5-10/h1-9H |
InChI Key |
OHWWOZGHMUITKG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)Br |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)Br |
Other CAS RN |
1523-17-7 |
Pictograms |
Environmental Hazard |
synonyms |
(4-bromophenyl) benzoate |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

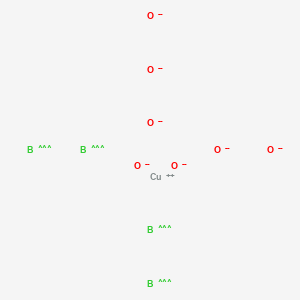
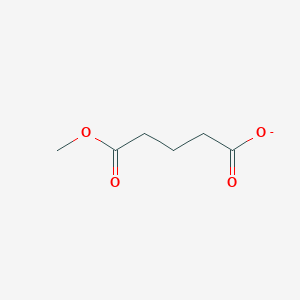
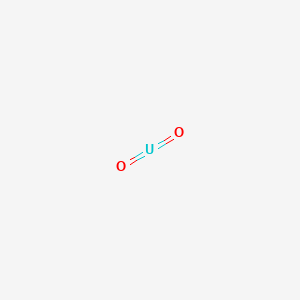
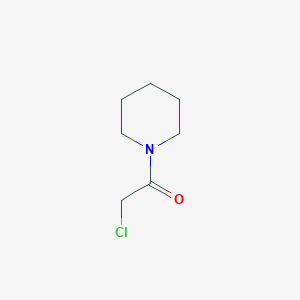
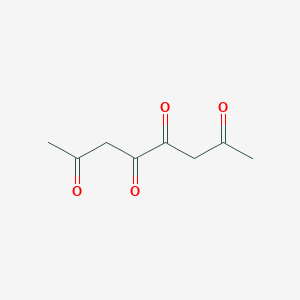
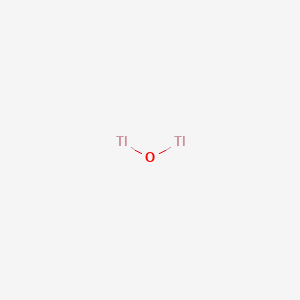
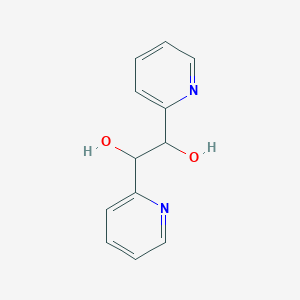
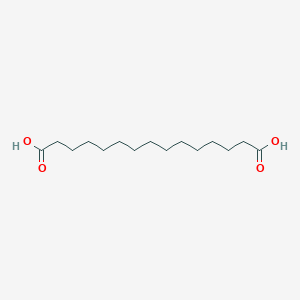
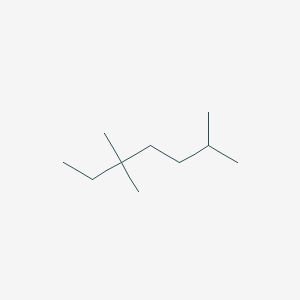
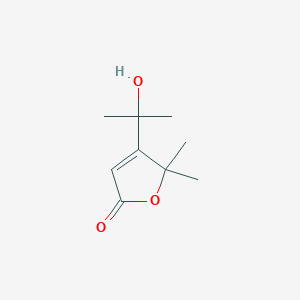
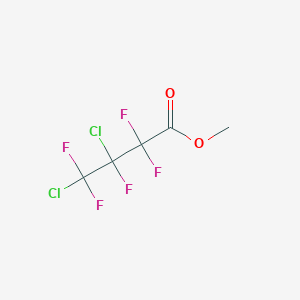
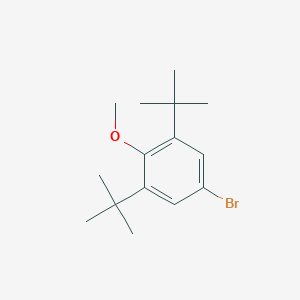
![2-[2-(1H-indol-3-yl)ethylselanyl]acetic acid](/img/structure/B73597.png)
